

Application Notes and Protocols for Baculovirus Expression of P2X Receptor-1

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Compound of Interest

Compound Name: P2X receptor-1

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the expression, purification, and characterization of the **P2X receptor-1** (P2X1) using the baculovirus expression vector system (BEVS). The protocols outlined below are compiled from established methodologies and are intended to provide a comprehensive workflow for obtaining functional P2X1 for downstream applications in research and drug development.

The P2X1 receptor is an ATP-gated ion channel critical in various physiological processes, including smooth muscle contraction and platelet aggregation, making it a significant target for therapeutic intervention.[1][2] The BEVS is a robust platform for producing complex eukaryotic proteins like P2X1, as it allows for proper protein folding and post-translational modifications.[3][4]

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the expression and purification of recombinant P2X1 from the baculovirus system.

Table 1: P2X1 Solubilization and Purification Efficiency

Step	Parameter	Value	Reference
Solubilization	Efficiency with 1% Triton X-100	~30%	[5] [6]
Solubilization	Efficiency at pH 13	Most of the insoluble fraction	[5] [6]
Purification	Purity from non-denaturing solubilization (S1)	~75%	[5] [6]
Purification	Purity from high pH solubilization (S3)	~90%	[5] [6]

Table 2: Ligand Binding and Functional Parameters

Parameter	Agonist/Antagonist	Value	Conditions	Reference
Agonist Binding Inhibition	ATP- γ -S	Inhibits 8-azido-ATP- γ -(32)P binding	---	[5]
Agonist Binding Inhibition	α,β -me-ATP	Inhibits 8-azido-ATP- γ -(32)P binding	---	[5]
Antagonist Binding Inhibition	PPADS	Inhibits 8-azido-ATP- γ -(32)P binding	---	[5]
Divalent Cation Effect	2 mM Ca ²⁺ or Mg ²⁺	Increased binding of 8-azido-ATP- γ -(32)P	---	[5]
Agonist EC ₅₀ (native P2X1 in human monocytes)	ATP	6.3 \pm 0.2 μ M	---	[7]
Agonist EC ₅₀ (recombinant P2X1 in <i>Xenopus</i> oocytes)	ATP	1.9 \pm 0.8 μ M	---	[7]

II. Experimental Protocols

This section provides detailed step-by-step protocols for the expression and purification of P2X1 using the baculovirus system.

Protocol 1: Generation of Recombinant Baculovirus

This protocol describes the generation of a recombinant baculovirus encoding a tagged P2X1 receptor. A hexahistidine tag is recommended for affinity purification.[5][6]

1. Cloning of P2X1 into a Baculovirus Transfer Vector:

- Obtain the cDNA for the desired P2X1 receptor (e.g., mouse P2X1).
- Subclone the P2X1 cDNA into a baculovirus transfer vector, such as pAcHLT-B, which contains a polyhedrin promoter and an N-terminal hexahistidine tag.[\[5\]](#)[\[6\]](#)
- Verify the construct by DNA sequencing.

2. Generation of Recombinant Bacmid DNA:

- Transform competent DH10Bac E. coli with the recombinant transfer vector.
- Select for colonies containing the recombinant bacmid through blue-white screening.
- Isolate the high molecular weight recombinant bacmid DNA from selected white colonies.

3. Transfection of Insect Cells:

- Use *Spodoptera frugiperda* (Sf9) insect cells for transfection.[\[6\]](#)[\[8\]](#)
- Plate 0.9×10^6 Sf9 cells per well in a 6-well plate.[\[9\]](#)
- Prepare the transfection mixture using a suitable transfection reagent (e.g., Cellfectin) with the purified recombinant bacmid DNA.[\[10\]](#)
- Incubate the cells with the transfection mixture for 4-5 hours.
- Replace the transfection medium with fresh insect cell culture medium.
- Incubate the cells at 27°C for 72 hours to allow for the production of the initial virus stock (P1).[\[10\]](#)

4. Amplification of Viral Stocks (P1 to P3):

- Harvest the P1 viral supernatant.
- Infect a larger culture of Sf9 cells (e.g., in a T75 flask) with the P1 virus to generate a higher titer P2 stock.
- Further amplify the P2 stock to generate a high-titer P3 working stock. Store viral stocks at 4°C for short-term use or at -80°C for long-term storage.[\[9\]](#)

Protocol 2: Expression of Recombinant P2X1

1. Determination of Optimal Multiplicity of Infection (MOI) and Harvest Time:

- Infect small-scale cultures of Sf9 cells with a range of MOIs (e.g., 0.1, 1, 5, 10) of the P3 viral stock.
- Harvest cells at different time points post-infection (e.g., 48, 72, 96 hours).

- Analyze protein expression levels by SDS-PAGE and Western blotting using an anti-His tag antibody to determine the optimal MOI and harvest time. Expression of 0.5-1.0% of total cell lysate protein has been reported at 90-94 hours post-infection.[6]

2. Large-Scale Protein Expression:

- Infect a large-scale suspension culture of Sf9 cells (e.g., 1 L) at the predetermined optimal MOI.
- Incubate the culture at 27°C with shaking.
- Harvest the cells at the optimal time post-infection by centrifugation.
- Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C until purification.[6]

Protocol 3: Purification of Recombinant P2X1

This protocol describes a two-step affinity purification strategy for the hexahistidine-tagged P2X1 receptor.

1. Cell Lysis and Solubilization:

- Resuspend the frozen cell pellet in a lysis buffer (e.g., 10 mM Tris, pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
- For solubilization, two methods can be employed:
- Non-denaturing: Add 1% Triton X-100 to the lysis buffer. This method solubilizes approximately 30% of the receptor.[5][6]
- High pH: Resuspend the pellet after initial non-denaturing solubilization in a buffer at pH 13 (e.g., by adding NaOH to 20 mM). This solubilizes a significant portion of the remaining receptor.[5][6]
- Sonicate and centrifuge the lysate to pellet insoluble debris. Collect the supernatant containing the solubilized receptor.

2. Cobalt Affinity Chromatography:

- Equilibrate a cobalt-charged affinity column with a binding buffer (e.g., lysis buffer with 0.1% Triton X-100).
- Load the solubilized protein supernatant onto the column.
- Wash the column extensively with wash buffer (binding buffer with a low concentration of imidazole, e.g., 10-20 mM).

- Elute the bound P2X1 receptor with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. ATP Affinity Chromatography:

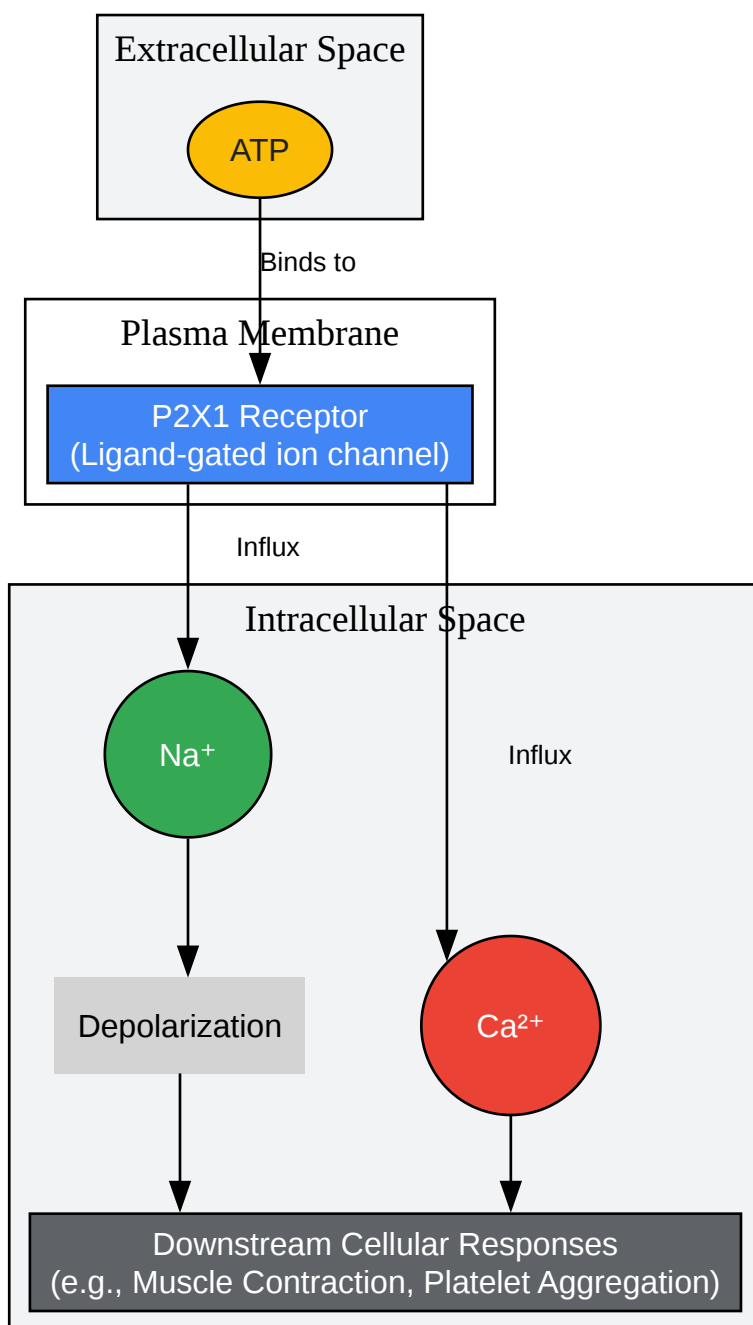
- For further purification, perform ATP affinity chromatography.[\[5\]](#)
- Dialyze the eluate from the cobalt column against a buffer compatible with the ATP affinity resin.
- Load the dialyzed protein onto an ATP affinity column.
- Wash the column to remove non-specifically bound proteins.
- Elute the P2X1 receptor using a gradient of ATP or an ATP analog.

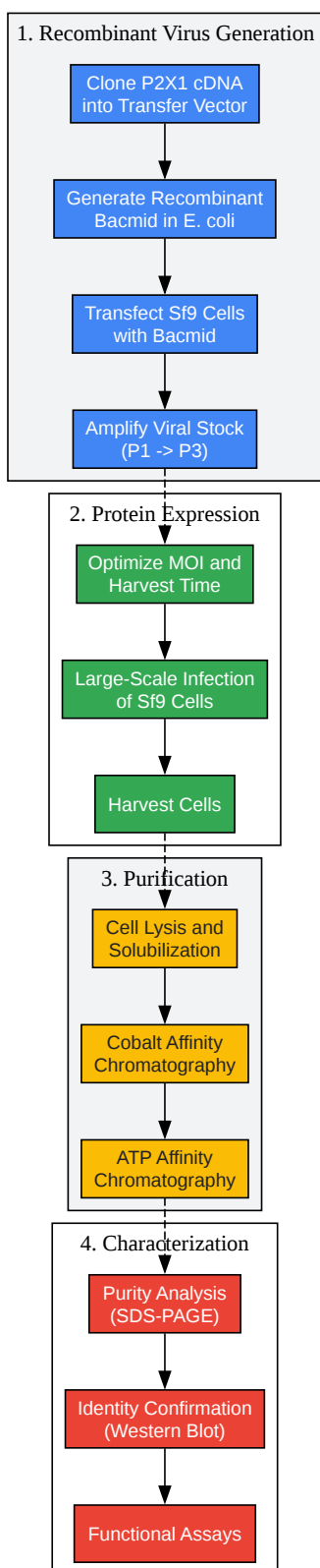
4. Protein Characterization:

- Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining.
- Confirm the identity of the purified protein by Western blotting using an anti-His tag antibody and/or a P2X1-specific antibody.
- Perform functional characterization assays such as ligand binding assays or electrophysiological recordings to confirm the activity of the purified receptor.[\[5\]](#)[\[11\]](#)

III. Visualizations

P2X1 Signaling Pathway





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- To cite this document: BenchChem. [Application Notes and Protocols for Baculovirus Expression of P2X Receptor-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14758657#baculovirus-expression-system-for-p2x-receptor-1]

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